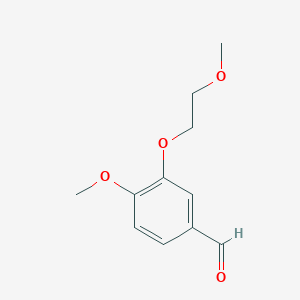

4-methoxy-3-(2-methoxyethoxy)benzaldehyde

Description

4-Methoxy-3-(2-methoxyethoxy)benzaldehyde is a substituted benzaldehyde derivative featuring a methoxy group at the 4-position and a 2-methoxyethoxy group at the 3-position of the aromatic ring. This compound is synthesized via Claisen-Schmidt condensation or alkylation reactions, as evidenced by its preparation from 4-methoxy-3-hydroxybenzaldehyde intermediates using potassium hydroxide or cesium carbonate as bases . Its structure is confirmed by spectroscopic methods, including $ ^1H $ NMR (e.g., δ 9.83 ppm for the aldehyde proton) and mass spectrometry (ESI [M+H]$ ^+ $ m/z 299.2) . The 2-methoxyethoxy substituent enhances polarity and aqueous solubility due to its ether oxygen atoms, making it distinct from simpler alkyl or aryl-substituted analogs .

Properties

IUPAC Name |

4-methoxy-3-(2-methoxyethoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O4/c1-13-5-6-15-11-7-9(8-12)3-4-10(11)14-2/h3-4,7-8H,5-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMRITOOPJGZGIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=C(C=CC(=C1)C=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00424469 | |

| Record name | 4-Methoxy-3-(2-methoxy-ethoxy)-benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00424469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116168-89-9 | |

| Record name | 4-Methoxy-3-(2-methoxy-ethoxy)-benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00424469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-3-(2-methoxyethoxy)benzaldehyde can be achieved through several methods. One common approach involves the reaction of 4-methoxybenzaldehyde with 2-methoxyethanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, and the product is purified through distillation or recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent product quality and scalability .

Chemical Reactions Analysis

Types of Reactions

4-methoxy-3-(2-methoxyethoxy)benzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The methoxy and methoxyethoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions under basic or acidic conditions.

Major Products Formed

Oxidation: 4-methoxy-3-(2-methoxyethoxy)benzoic acid.

Reduction: 4-methoxy-3-(2-methoxyethoxy)benzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-methoxy-3-(2-methoxyethoxy)benzaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.

Industry: Used in the production of fragrances, flavors, and other fine chemicals

Mechanism of Action

The mechanism of action of 4-methoxy-3-(2-methoxyethoxy)benzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The methoxy and methoxyethoxy groups may influence the compound’s solubility and reactivity, affecting its overall biological activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects on Electronic and Steric Properties

- 4-Methoxy-3-(3-methylbut-2-enyl)benzaldehyde (): Substituent: A prenyl (3-methylbut-2-enyl) group. Properties: The bulky, lipophilic prenyl group reduces water solubility compared to the 2-methoxyethoxy analog. Applications: Used in chalcone synthesis for biological studies .

- 4-Methoxy-3-phenethoxybenzaldehyde (): Substituent: A phenethoxy (aromatic ether) group. Its electronic effects are comparable to methoxyethoxy but with reduced flexibility .

4-Methoxy-3-(trifluoromethyl)benzaldehyde ():

- Substituent : A trifluoromethyl (-CF$ _3 $) group.

- Properties : The strong electron-withdrawing -CF$ _3 $ group increases the aldehyde's electrophilicity, enhancing reactivity in condensation reactions. However, it reduces solubility in polar solvents due to hydrophobicity.

- Market Data : High industrial demand for fluorinated derivatives in pharmaceuticals and agrochemicals .

Structural and Crystallographic Insights

- Crystal Packing : The dihedral angle between aromatic rings in 4-methoxy-3-(4-nitrobenzyloxy)benzaldehyde is 3.98°, indicating near-planar geometry, which contrasts with bulkier substituents (e.g., tert-butyl) that induce greater torsional strain .

- Hydrogen Bonding: The 2-methoxyethoxy group facilitates intermolecular H-bonding via ether oxygen atoms, improving crystallinity compared to non-polar analogs .

Biological Activity

4-Methoxy-3-(2-methoxyethoxy)benzaldehyde, a benzaldehyde derivative, has garnered attention in scientific research due to its unique structural features, including methoxy and methoxyethoxy groups. These modifications enhance its solubility and reactivity, making it a valuable compound in various biological applications.

The compound exhibits several notable chemical properties that contribute to its biological activity:

- Oxidation and Reduction : The aldehyde functional group can be oxidized to form 4-methoxy-3-(2-methoxyethoxy)benzoic acid or reduced to yield 4-methoxy-3-(2-methoxyethoxy)benzyl alcohol. These transformations are crucial for understanding its reactivity in biological systems.

- Nucleophilic Interactions : The aldehyde group allows for nucleophilic addition reactions, potentially leading to the formation of covalent adducts with proteins. This interaction may inhibit enzymatic activities, providing insights into its therapeutic potential.

Biological Activities

The biological activities of this compound can be categorized into various areas:

Research Findings and Case Studies

Research on related benzaldehyde derivatives provides insights into the potential biological activity of this compound:

- Inhibitory Effects on Kinases : A study highlighted the effectiveness of structurally similar compounds in inhibiting protein kinases involved in cancer progression. Compounds with similar functional groups were shown to induce apoptosis in cancer cells, suggesting that this compound could have comparable properties .

- Reactivity with Biological Macromolecules : Investigations into the interactions of benzaldehyde derivatives with amino acids and proteins have revealed that these compounds can modify protein structures through covalent bonding. This reactivity is crucial for understanding their potential as therapeutic agents.

Data Table: Comparison of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.